Cas no 1256486-26-6 (3-(7-Aza-2-benzimidazolyl)benzamidoxime)

3-(7-Aza-2-benzimidazolyl)benzamidoxime 化学的及び物理的性質
名前と識別子
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- 3-(7-Aza-2-benziMidazolyl)benzaMidoxiMe, 97%
- N-Hydroxy-3-(3H-imidazo[4,5-b]pyridin-2-yl)benzimidamide
- Benzenecarboximidamide, N-hydroxy-3-(3H-imidazo[4,5-b]pyridin-2-yl)-
- 3-(7-Aza-2-benzimidazolyl)benzamidoxime
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- インチ: 1S/C13H11N5O/c14-11(18-19)8-3-1-4-9(7-8)12-16-10-5-2-6-15-13(10)17-12/h1-7,19H,(H2,14,18)(H,15,16,17)
- InChIKey: ACUWNHCIYUAHPN-UHFFFAOYSA-N
- ほほえんだ: C1(C(NO)=N)=CC=CC(C2=NC3=CC=CN=C3N2)=C1
計算された属性
- 水素結合ドナー数: 4
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 3
3-(7-Aza-2-benzimidazolyl)benzamidoxime 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P01FCQ2-1g |
3-(7-Aza-2-benzimidazolyl)benzamidoxime |
1256486-26-6 | 97% | 1g |
$503.00 | 2024-07-09 | |
A2B Chem LLC | AX95146-1g |
N-Hydroxy-3-(3H-imidazo[4,5-b]pyridin-2-yl)benzimidamide |
1256486-26-6 | 97% | 1g |
$440.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1264378-1g |
3-(7-Aza-2-benzimidazolyl)benzamidoxime |
1256486-26-6 | 97% | 1g |
$825 | 2025-02-19 | |
eNovation Chemicals LLC | Y1264378-1g |
3-(7-Aza-2-benzimidazolyl)benzamidoxime |
1256486-26-6 | 97% | 1g |
$780 | 2024-06-05 | |
Chemenu | CM273924-1g |
N-Hydroxy-3-(3H-imidazo[4,5-b]pyridin-2-yl)benzimidamide |
1256486-26-6 | 97% | 1g |
$314 | 2023-01-07 | |
Chemenu | CM273924-5g |
N-Hydroxy-3-(3H-imidazo[4,5-b]pyridin-2-yl)benzimidamide |
1256486-26-6 | 97% | 5g |
$799 | 2021-08-18 | |
eNovation Chemicals LLC | Y1264378-100mg |
3-(7-Aza-2-benzimidazolyl)benzamidoxime |
1256486-26-6 | 97% | 100mg |
$220 | 2024-06-05 | |
A2B Chem LLC | AX95146-100mg |
N-Hydroxy-3-(3H-imidazo[4,5-b]pyridin-2-yl)benzimidamide |
1256486-26-6 | 97% | 100mg |
$80.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1264378-250mg |
3-(7-Aza-2-benzimidazolyl)benzamidoxime |
1256486-26-6 | 97% | 250mg |
$250 | 2023-05-17 | |
Chemenu | CM273924-5g |
N-Hydroxy-3-(3H-imidazo[4,5-b]pyridin-2-yl)benzimidamide |
1256486-26-6 | 97% | 5g |
$846 | 2023-01-07 |
3-(7-Aza-2-benzimidazolyl)benzamidoxime 関連文献
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
9. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
3-(7-Aza-2-benzimidazolyl)benzamidoximeに関する追加情報
3-(7-Aza-2-benzimidazolyl)benzamidoxime (CAS No. 1256486-26-6): A Comprehensive Overview
The compound 3-(7-Aza-2-benzimidazolyl)benzamidoxime, identified by the CAS registry number 1256486-26-6, is a fascinating molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of amidoximes, which are known for their versatility in chemical synthesis and reactivity. The structure of this molecule comprises a benzimidazole ring system, a nitrogen heterocycle, and an amidoxime group, making it a unique candidate for exploring novel chemical transformations and biological activities.
The synthesis of 3-(7-Aza-2-benzimidazolyl)benzamidoxime involves a series of carefully designed organic reactions, including nucleophilic substitutions, condensations, and oxidations. Recent advancements in catalytic methods have enabled the efficient preparation of this compound with high purity and yield. Researchers have demonstrated that the amidoxime group can act as a reactive site for various coupling reactions, such as the Huisgen cycloaddition and click chemistry, opening up new avenues for its application in drug delivery systems and materials science.
One of the most promising applications of 3-(7-Aza-2-benzimidazolyl)benzamidoxime lies in its potential as a precursor for bioactive molecules. Studies have shown that this compound can be converted into biologically relevant compounds through selective functionalization of the benzimidazole ring or the amidoxime group. For instance, substitution reactions at the nitrogen atom of the benzimidazole ring have yielded derivatives with potent anti-inflammatory and anticancer activities. These findings highlight the importance of this compound as a versatile building block in medicinal chemistry.
In addition to its role in drug discovery, 3-(7-Aza-2-benzimidazolyl)benzamidoxime has shown promise in catalysis and material science. The nitrogen-rich structure of this compound makes it an excellent candidate for metal coordination complexes, which are widely used as catalysts in organic synthesis. Recent research has focused on the development of transition metal complexes based on this compound, demonstrating their high efficiency in promoting challenging reactions such as cross-couplings and enantioselective reductions.
The structural versatility of 3-(7-Aza-2-benzimidazolyl)benzamidoxime also extends to its use in supramolecular chemistry and self-assembled systems. The amidoxime group can form hydrogen bonds with complementary functional groups, enabling the construction of complex architectures such as nanotubes and porous materials. These materials have potential applications in gas storage, catalysis, and sensing technologies.
From an analytical standpoint, 3-(7-Aza-2-benzimidazolyl)benzamidoxime serves as a valuable reference compound for spectroscopic studies due to its distinct electronic transitions and vibrational modes. Its UV-vis spectrum exhibits strong absorption bands corresponding to π→π* transitions within the benzimidazole ring system, while its IR spectrum reveals characteristic peaks for the amidoxime group (N-O stretching). These spectral features make it an ideal standard for calibrating instruments used in chemical analysis.
Recent breakthroughs in computational chemistry have provided deeper insights into the electronic structure and reactivity of 3-(7-Aza-2-benzimidazolyl)benzamidoxime at the molecular level. Density functional theory (DFT) calculations have revealed that the amidoxime group significantly influences the electron distribution within the molecule, enhancing its nucleophilic character and reactivity towards electrophilic species. These theoretical findings are consistent with experimental observations from reaction studies, underscoring the importance of computational tools in modern chemical research.
In conclusion, 3-(7-Aza-2-benzimidazolyl)benzamidoxime (CAS No. 1256486-26-6) is a multifaceted compound with diverse applications across various fields of chemistry. Its unique structure endows it with remarkable chemical reactivity and biological activity, making it an invaluable tool for researchers seeking to develop innovative solutions in drug discovery, catalysis, materials science, and analytical chemistry. As ongoing research continues to uncover new properties and uses for this compound, its significance within the scientific community is expected to grow further.
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